![molecular formula C19H21NO B6299937 N-(3-Phenylsalicylidene)-cyclohexylamine CAS No. 133214-14-9](/img/structure/B6299937.png)
N-(3-Phenylsalicylidene)-cyclohexylamine
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Overview
Description
N-(3-Phenylsalicylidene)-cyclohexylamine, also known as N-PSC, is an organic compound that is widely used in scientific research. N-PSC is a cyclic amine that has a phenylsalicylidene group attached to its nitrogen atom. This compound has a wide range of applications in the fields of chemistry, biochemistry, and physiology. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying the physiological effects of various compounds.
Scientific Research Applications
N-(3-Phenylsalicylidene)-cyclohexylamine is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying the physiological effects of various compounds. In organic synthesis, N-(3-Phenylsalicylidene)-cyclohexylamine can be used to synthesize a variety of compounds, such as amines, alcohols, and esters. In biochemistry, N-(3-Phenylsalicylidene)-cyclohexylamine can be used as a catalyst for a variety of reactions, such as the hydrolysis of proteins and the oxidation of lipids. In physiology, N-(3-Phenylsalicylidene)-cyclohexylamine can be used to study the effects of various compounds on cells and tissues.
Mechanism of Action
The mechanism of action of N-(3-Phenylsalicylidene)-cyclohexylamine is not completely understood. However, it is believed that the phenylsalicylidene group of N-(3-Phenylsalicylidene)-cyclohexylamine interacts with the target molecule and induces a conformational change. This conformational change can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-cyclohexylamine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in various cell types, including cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. In addition, N-(3-Phenylsalicylidene)-cyclohexylamine has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
N-(3-Phenylsalicylidene)-cyclohexylamine has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. In addition, it is non-toxic and has a low vapor pressure. However, N-(3-Phenylsalicylidene)-cyclohexylamine has some limitations. It is not soluble in water, and it is not very soluble in organic solvents.
Future Directions
There are a number of potential future directions for N-(3-Phenylsalicylidene)-cyclohexylamine research. One potential direction is to explore the potential therapeutic applications of N-(3-Phenylsalicylidene)-cyclohexylamine. For example, N-(3-Phenylsalicylidene)-cyclohexylamine could be used as an antibiotic or an anti-cancer drug. Another potential direction is to investigate the mechanism of action of N-(3-Phenylsalicylidene)-cyclohexylamine. This could lead to a better understanding of the biochemical and physiological effects of N-(3-Phenylsalicylidene)-cyclohexylamine. Finally, further research could be conducted to explore the potential applications of N-(3-Phenylsalicylidene)-cyclohexylamine in organic synthesis and biochemistry.
Synthesis Methods
N-(3-Phenylsalicylidene)-cyclohexylamine can be synthesized using a variety of methods. It can be synthesized from cyclohexylamine and phenylsalicylaldehyde through a condensation reaction. This reaction is catalyzed by a base, such as sodium hydroxide, and is conducted in an aqueous solution. The reaction yields N-(3-Phenylsalicylidene)-cyclohexylamine and water as the byproducts. Another method of synthesis involves the reaction of cyclohexylamine and phenylsalicylaldehyde in the presence of a strong acid, such as sulfuric acid. This method yields N-(3-Phenylsalicylidene)-cyclohexylamine and sulfuric acid as the byproducts.
properties
IUPAC Name |
2-(cyclohexyliminomethyl)-6-phenylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19-16(14-20-17-11-5-2-6-12-17)10-7-13-18(19)15-8-3-1-4-9-15/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLHLWHSWQDPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-cyclohexylamine |
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